2,6-Nonadienoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Nonadienoic acid typically involves the use of alkenes and carboxylic acids as starting materials. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene . The reaction conditions often require a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide intermediate.
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) or rhodium complexes can be employed to facilitate the hydrogenation and isomerization steps required to form the conjugated diene structure .
Chemical Reactions Analysis
Types of Reactions: 2,6-Nonadienoic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo esterification with alcohols in the presence of acid catalysts like sulfuric acid, forming esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sulfuric acid (H2SO4), alcohols
Major Products Formed:
Oxidation: Diols, carboxylic acids
Reduction: Saturated fatty acids
Substitution: Esters
Scientific Research Applications
2,6-Nonadienoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,6-Nonadienoic acid involves its interaction with lipid metabolic pathways. As a medium-chain fatty acid, it can be readily oxidized in the mitochondria to produce energy . The conjugated double bonds may also interact with enzymes involved in fatty acid metabolism, influencing their activity and regulation .
Comparison with Similar Compounds
- 2,4-Nonadienoic acid
- 2,6-Decadienoic acid
- 2,6-Undecadienoic acid
Comparison: 2,6-Nonadienoic acid is unique due to its specific placement of double bonds at the 2 and 6 positions, which imparts distinct chemical reactivity and physical properties compared to other dienoic acids . For instance, 2,4-Nonadienoic acid has double bonds at the 2 and 4 positions, leading to different reactivity patterns and applications .
Properties
IUPAC Name |
(2E,6E)-nona-2,6-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h3-4,7-8H,2,5-6H2,1H3,(H,10,11)/b4-3+,8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCXVRGHERCHZLW-DYWGDJMRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCCC=CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC/C=C/C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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